molecular formula C16H10F3N3O2 B12067049 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid

Cat. No.: B12067049
M. Wt: 333.26 g/mol
InChI Key: AGOZGNSQFLJGFM-UHFFFAOYSA-N
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Description

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid is a benzoic acid derivative featuring a 1,2,3-triazole ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₆H₁₀F₃N₃O₂, with a molecular weight of 333.27 g/mol (CAS: 1073613-05-4) . The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the acidity of the benzoic acid moiety (predicted pKa ~2.5–3.5) and increasing lipophilicity. This compound is of interest in medicinal chemistry due to the triazole’s ability to participate in hydrogen bonding and π-π stacking, while the -CF₃ group improves metabolic stability.

Properties

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)14-9-22(21-20-14)13-6-4-10(5-7-13)15(23)24/h1-9H,(H,23,24)

InChI Key

AGOZGNSQFLJGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

In industrial production, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

The molecular pathways affected by the compound include the inhibition of signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune responses. By modulating these pathways, the compound can exert anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Biological Activities References
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid C₁₆H₁₀F₃N₃O₂ 333.27 -CF₃ at 3-phenyl position High lipophilicity; potential antiviral/antiproliferative activity (inferred)
4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid C₁₆H₁₃N₃O₃ 295.30 -OCH₃ at 3-phenyl position Reduced acidity (pKa ~4–5); moderate solubility in polar solvents
4-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid C₂₀H₁₄N₃O₃ 344.34 Two -OH groups on phenyl; 1,2,4-triazole isomer Enhanced H-bonding; antioxidant activity (IC₅₀ ~10–50 µM)
4-(1H-Naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid C₁₈H₁₃N₃O₂ 303.32 Naphthalene-triazole with methylene linker High hydrophobicity; strong π-stacking interactions
4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid C₁₀H₁₁N₃O₂ 205.21 Butanoic acid chain instead of benzoic acid Altered solubility profile; unconfirmed biological activity

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The -CF₃ group in the target compound lowers the pKa of the benzoic acid (~3.0) compared to the -OCH₃ analog (pKa ~4.5), enhancing ionization at physiological pH .
  • Hydroxyphenyl substituents (e.g., in ’s compound) increase solubility in aqueous media but may reduce membrane permeability due to polarity .

Lipophilicity: The -CF₃ group increases logP (~2.8), favoring blood-brain barrier penetration.

Triazole Isomerism :

  • 1,2,3-Triazole (target compound) vs. 1,2,4-triazole (): The 1,2,3-triazole’s linear geometry enhances π-stacking, while 1,2,4-triazoles may adopt different binding conformations in biological targets .

Biological Activity

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid (CAS Number: 1073613-05-4) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid is C16H10F3N3O2C_{16}H_{10}F_3N_3O_2, with a molecular weight of 333.26 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number1073613-05-4
Molecular FormulaC16H10F3N3O2C_{16}H_{10}F_3N_3O_2
Molecular Weight333.26 g/mol

Antibacterial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzotriazole demonstrate activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . Specifically, compounds with bulky hydrophobic groups have been noted to enhance antibacterial efficacy.

Case Study:
In a comparative study, several triazole derivatives were tested against E. coli and showed varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 5 to 25 μg/mL. The presence of trifluoromethyl groups in the structure was correlated with increased antibacterial potency .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds similar to 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been shown to enhance antifungal activity significantly.

Fungal StrainMIC (μg/mL)
Candida albicans12.5 - 25
Aspergillus niger12.5 - 20

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds have also been explored. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential therapeutic application in inflammatory diseases.

Research Findings:
A study highlighted that triazole-containing compounds reduced the expression of TNF-alpha and IL-6 in macrophages by approximately 40% compared to controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring can lead to significant changes in biological efficacy.

Key Findings:

  • Hydrophobic Groups: The presence of bulky hydrophobic groups increases antibacterial activity.
  • Electron-Withdrawing Groups: Substituents such as -NO₂ or -Cl at specific positions enhance antifungal activity.
  • Hydrophilicity vs Lipophilicity: A balance between hydrophilic and lipophilic characteristics is essential for optimal bioactivity .

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